2-Chloro-2-oximino-1-phenylethanone
Description
Properties
Molecular Formula |
C8H6ClNO2 |
|---|---|
Molecular Weight |
183.59 g/mol |
IUPAC Name |
N-hydroxy-2-oxo-2-phenylethanimidoyl chloride |
InChI |
InChI=1S/C8H6ClNO2/c9-8(10-12)7(11)6-4-2-1-3-5-6/h1-5,12H |
InChI Key |
UTZRQMJFOAZBOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=NO)Cl |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 2-Chloro-2-oximino-1-phenylethanone is in medicinal chemistry, particularly for the development of anticancer agents. Research has indicated that oxime derivatives can enhance the physicochemical properties and biological activities of various compounds. For instance, studies have shown that oxime moieties contribute to improved cytotoxicity against cancer cell lines such as MCF-7 and HepG2, with mechanisms involving apoptosis and cell cycle arrest at the G0/G1 phase .
Case Study: Anticancer Activity
A study evaluating the anticancer efficacy of related compounds demonstrated significant cytotoxic effects at low micromolar concentrations. The study concluded that derivatives of this compound could serve as promising leads for further development into anticancer therapies.
Antibacterial and Antifungal Properties
The compound has also been investigated for its antibacterial and antifungal properties. Research indicates that oxime derivatives exhibit potent activity against various bacterial strains, making them suitable candidates for developing new antimicrobial agents. For example, studies have shown that similar compounds can inhibit the growth of mycobacterial, bacterial, and fungal strains effectively .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Cytotoxicity against MCF-7 and HepG2 cells | |
| Antibacterial | Inhibition of bacterial growth | |
| Antifungal | Effective against fungal strains |
Organic Synthesis
In organic synthesis, this compound serves as an important intermediate for synthesizing various pharmaceuticals and agrochemicals. Its reactivity allows it to participate in diverse chemical reactions, facilitating the construction of complex molecular architectures.
Analytical Chemistry Applications
In addition to its synthetic utility, this compound is utilized in analytical chemistry for developing methods to detect and quantify other chemical species. Its unique chemical structure can be leveraged in chromatography techniques to separate compounds based on their interactions with stationary phases.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Compounds
Key Observations :
- The oximino group in this compound distinguishes it from simpler α-chloro ketones like 2-Chloro-1-phenylethanone (CN gas), which lacks this moiety and is instead used as a riot control agent due to its irritant properties .
- Substitution patterns significantly alter bioactivity. For example, the sulfonyl and bromo groups in 2-Bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone enhance antifungal potency (MIC as low as 0.00195 μg/mL against C. albicans) while reducing mammalian toxicity (<20% cytotoxicity at 64 μg/mL) .
Physical and Chemical Properties
Table 2: Physical Properties Comparison
Key Observations :
- 2-Chloro-1-phenylethanone’s crystalline form and stability make it suitable for aerosolized formulations (e.g., tear gas) .
Antifungal Activity
- 2-Bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone: Exhibits broad-spectrum antifungal activity against Candida spp., with fungicidal effects at 32 μg/mL and minimal toxicity in Galleria mellonella larvae .
Toxicity Profiles
- The sulfonyl-bromo derivative shows low mammalian toxicity (CC₅₀ > 64 μg/mL), whereas simpler α-chloro ketones like CN gas are potent irritants, limiting their therapeutic use .
Industrial and Medicinal Relevance
- 2-Chloro-1-phenylethanone: Primarily used in defense sprays and pyrotechnics due to its lacrimatory effects .
- Sulfonyl/Bromo Derivatives : Represent a promising class of antifungals with reduced resistance development in Candida strains .
Preparation Methods
Friedel-Crafts Acylation with Chloroacetyl Chloride
The Friedel-Crafts acylation remains a cornerstone for synthesizing α-chloro acetophenone derivatives. Adapting methods from benzophenone synthesis, chloroacetyl chloride reacts with benzene in the presence of Lewis acids like aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂). For example, a molar ratio of 1:1.2 benzene to chloroacetyl chloride in dichloromethane at -20°C to -15°C under nitrogen yields 2-chloroacetophenone with >90% efficiency. Critical parameters include:
-
Catalyst loading : 0.5–1.0 mol equivalents of AlCl₃ relative to chloroacetyl chloride.
-
Temperature control : Subzero conditions minimize side reactions like polyacylation.
-
Workup : Acidic quenching (0.5 M HCl) followed by solvent extraction isolates the product.
This method’s scalability is evidenced by industrial-scale adaptations using halogenated solvents, though environmental concerns drive research into greener alternatives.
Alpha-Chlorination of Acetophenone
Direct chlorination of acetophenone at the α-position employs reagents like sulfuryl chloride (SO₂Cl₂) or molecular chlorine (Cl₂). In a typical procedure, acetophenone reacts with 1.1 equivalents of SO₂Cl₂ in carbon tetrachloride under reflux, catalyzed by traces of AlCl₃. The reaction proceeds via radical intermediates, achieving 75–85% yields. Key considerations:
-
Radical inhibitors : Addition of benzoyl peroxide accelerates chlorination.
-
Selectivity : Excess reagent risks over-chlorination, necessitating careful stoichiometric control.
Comparative studies suggest Friedel-Crafts routes offer higher regioselectivity, whereas chlorination methods are cost-effective for small-scale production.
Oximation of 2-Chloroacetophenone
Hydroxylamine-Mediated Oxime Formation
Conversion of 2-chloroacetophenone to its oxime derivative follows nucleophilic addition-elimination. Hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol-water (1:1) at 60–80°C for 4–6 hours affords the target compound in 80–92% yield. Sodium acetate buffers the reaction, neutralizing HCl byproducts and shifting equilibrium toward oxime formation. Mechanistically:
-
Protonation : The carbonyl oxygen of 2-chloroacetophenone is protonated, enhancing electrophilicity.
-
Nucleophilic attack : Hydroxylamine’s amine group attacks the carbonyl carbon.
-
Dehydration : Loss of water forms the oxime’s C=N bond.
Optimization Insights :
-
Solvent polarity : Ethanol-water mixtures enhance reagent solubility without hydrolyzing the oxime.
-
Reaction monitoring : Thin-layer chromatography (TLC) or GC-MS ensures completion, preventing over-reaction.
Alternative Oxime Formation Strategies
Recent advances explore microwave-assisted oximation, reducing reaction times to 10–15 minutes with comparable yields. Ionic liquid solvents (e.g., [BMIM][BF₄]) further improve efficiency by stabilizing intermediates. However, these methods remain experimental, with traditional approaches dominating industrial workflows.
Data Tables: Synthesis Parameters and Performance
Table 1. Comparison of 2-Chloroacetophenone Synthesis Methods
Table 2. Oximation of 2-Chloroacetophenone
| Conditions | Solvent | Time (h) | Yield (%) | ee (%) | Source |
|---|---|---|---|---|---|
| NH₂OH·HCl, NaOAc | Ethanol-water | 4–6 | 80–92 | N/A | |
| Microwave-assisted | [BMIM][BF₄] | 0.25 | 88–90 | N/A |
Industrial Scalability and Challenges
Large-scale production of 2-chloro-2-oximino-1-phenylethanone prioritizes cost-efficiency and safety. Friedel-Crafts methods, while high-yielding, generate stoichiometric metal waste, necessitating solvent recovery systems. Biocatalytic approaches, such as enzymatic oximation, are emerging but require genetic engineering to enhance enzyme stability.
Regulatory compliance further complicates synthesis, as chlorinated intermediates demand rigorous containment to prevent environmental release.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-Chloro-2-oximino-1-phenylethanone, and how is reaction purity optimized?
- Methodological Answer : The synthesis often begins with α-chloro-β-keto-sulfone intermediates, which are treated with sodium hypobromite to introduce the oximino group. Purity optimization involves recrystallization from ethanol or methanol and characterization via HPLC (≥95% purity) and NMR (1H/13C) to confirm structural integrity. Reaction progress is monitored using TLC with ethyl acetate/hexane (3:7) as the mobile phase .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store the compound at 2–8°C in airtight, light-resistant containers. Use inert gas (e.g., nitrogen) purging to minimize oxidation. Safety protocols include wearing nitrile gloves and working in a fume hood due to its irritant properties (Hazard Class Xi). Immediate decontamination of spills requires ethanol wash followed by sodium bicarbonate neutralization .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer : Use FT-IR to confirm the C=O (1690–1720 cm⁻¹) and oxime N–O (930–960 cm⁻¹) stretches. 1H NMR (CDCl₃) typically shows a singlet for the aromatic protons (δ 7.5–8.1 ppm) and a broad peak for the oxime NH (δ 10.2 ppm). Mass spectrometry (EI-MS) provides molecular ion confirmation (m/z ~181) .
Advanced Research Questions
Q. How does this compound exhibit antifungal activity, and what experimental assays validate its efficacy?
- Methodological Answer : The compound disrupts fungal membrane integrity, validated via MIC (0.00195–0.0078 μg/mL against C. albicans) and MFC assays (fungicidal at 32 μg/mL). Biofilm inhibition is assessed using XTT assays to measure metabolic activity reduction in sessile cells. Paradoxical growth (PG) effects in C. glabrata require dual M27-A3 and time-kill curve methodologies .
Q. How can researchers resolve contradictions in toxicity data between in vitro and in vivo models for this compound?
- Methodological Answer : While in vitro mammalian cell assays (e.g., MTT) show cytotoxicity at >64 μg/mL (CC20), in vivo Galleria mellonella models demonstrate ≥97% survival. This discrepancy may arise from metabolic detoxification pathways absent in cell cultures. Cross-validate using hepatic microsome assays to identify detoxification metabolites .
Q. What mechanistic insights explain the lack of fungal cell wall synthesis inhibition despite low MIC values in osmotic support media?
- Methodological Answer : MIC values remain unchanged in sorbitol-supplemented media, ruling out cell wall targeting. Instead, fluorescent probes (e.g., DiBAC4) confirm plasma membrane depolarization. Further, transcriptomic analysis (RNA-seq) of treated C. albicans reveals downregulation of ergosterol biosynthesis genes (e.g., ERG11) .
Q. What strategies are recommended to mitigate the paradoxical growth (PG) effect observed in some Candida strains?
- Methodological Answer : PG in C. parapsilosis and C. glabrata is dose-dependent. Use fractional inhibitory concentration (FIC) indices to combine the compound with azoles (e.g., fluconazole), which disrupt PG by targeting alternate pathways. Validate via checkerboard assays and SEM imaging to observe hyphal suppression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
